molecular formula C17H16N2O2 B5888787 N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5888787
M. Wt: 280.32 g/mol
InChI Key: WAPAPSKIMFILSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide, also known as S-7920, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the family of phenylacetamides and has shown potential in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells involved in the inflammatory response. Additionally, it may act on the nervous system to reduce pain signals.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the activity of immune cells involved in the inflammatory response, such as macrophages and T cells. In animal models of neuropathic pain, it has been shown to reduce pain behavior and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its potential therapeutic effects in various disease models. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is the lack of information on the long-term effects of the compound. Further studies are needed to determine the safety and efficacy of the compound in humans.

Future Directions

For research on N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide include further studies on its mechanism of action and potential therapeutic effects in various disease models. Additionally, studies on the safety and efficacy of the compound in humans are needed. Further research may also focus on the development of derivatives of the compound with improved pharmacokinetic properties and therapeutic potential.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 3-cyanophenylacetic acid with 4-ethylphenol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with acetamide to yield the final product. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic effects in various scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, it has been studied for its potential use in treating neuropathic pain and as an analgesic.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-13-6-8-16(9-7-13)21-12-17(20)19-15-5-3-4-14(10-15)11-18/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPAPSKIMFILSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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